molecular formula C8H14O5 B1283972 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid CAS No. 120289-22-7

2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid

Cat. No. B1283972
CAS RN: 120289-22-7
M. Wt: 190.19 g/mol
InChI Key: KFROMFPUCBQIKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butoxy-related compounds involves practical and versatile methods. For instance, a method for synthesizing a dipeptide mimetic with tert-butoxycarbonylamino groups has been developed, demonstrating regioselective functionalization . Another synthesis approach involves using a stable precursor of lithiated cyclopropenone acetal with a tert-butoxy group, which has been applied in the synthesis of cysteine proteinase inhibitors . Additionally, the synthesis of 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid using a variation of the Leuchs method has been reported, with optimization of reaction conditions to obtain the highest yield .

Molecular Structure Analysis

The molecular structure of tert-butoxy compounds can be complex, as seen in the crystal structures of various tert-butoxy esters and peroxyesters derived from d-gluconic acid . These structures often adopt a planar zigzag conformation with specific interactions between oxygen atoms. The molecular structure of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid would likely exhibit similar conformational characteristics due to the presence of the tert-butoxy group.

Chemical Reactions Analysis

The tert-butoxy group can influence the chemical reactivity of compounds. For example, alpha-substituted acetic acids with tert-butylaminoxyl groups have been studied for their acid-dissociation equilibria, with the electron-withdrawing character of the aminoxyl group affecting the pKCOOH values . The presence of a tert-butoxy group in 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxy compounds can be determined using various analytical techniques. For instance, compounds have been characterized using NMR, UV spectroscopy, FTIR, and mass spectrometry . The gas chromatographic separation and mass spectrometric detection of tert-butoxy acetic acids have been optimized, providing insights into their chromatographic behavior and detection limits . These methods could be applied to analyze the physical and chemical properties of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid.

Scientific Research Applications

  • Synthesis of Cysteine Proteinase Inhibitors

    • 2-tert-Butoxy-3-phenylcyclopropanone acetal, a precursor of lithiated cyclopropenone acetal, has been utilized in the practical synthesis of cysteine proteinase inhibitors. This precursor showed improved yields in key intermediates compared to previous methods (Sakaki & Ando, 2007).
  • Electrochemical Studies in Acetic Acid Medium

    • The electrochemical oxidation of tert-butylhydroquinone (BHQ) and similar antioxidants has been studied using voltammetry at platinum microelectrodes in glacial acetic acid. This research provides insights into the mechanism of electrode processes for these compounds (Michalkiewicz, Mechanik, & Malyszko, 2004).
  • Cyclic Sulfate Formation from Epoxides

    • Research involving the reaction of certain compounds with sulfuric acid in acetic anhydride has demonstrated the opening of the epoxy ring at specific positions to yield corresponding sulfonyldioxy derivatives, showcasing a specific chemical transformation pathway (Nishinaga & Wakabayashi, 1978).
  • Oxidation Reactions Using Hydrogen Peroxide

    • The oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide in the presence of heteropolyacids has been carried out in acetic acid, leading to the formation of several oxidized products. This study offers insights into the oxidation mechanism of phenols (Shimizu et al., 1990).
  • Synthesis of Aldehyde Building Blocks for Peptide Isosteres

    • The synthesis of tert-butoxycarbonyl-perhydro-oxazine derivatives from simple starting materials, leading to novel aldehyde protection groups, has been presented. These compounds have potential applications in the combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).
  • Study of Polymerization Initiators

    • Di-tert. butyl peroxide has been used as an initiator for the polymerization of styrene, analyzed for fragments derived from the peroxide. This study contributes to understanding the role of such initiators in polymer chemistry (Allen & Bevington, 1961).
  • Tert-Butoxycarbonylation Reactions

    • The use of certain compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols and amines has been described, which proceed in high yield under mild conditions. This is important for chemical synthesis involving protection strategies (Saito, Ouchi, & Takahata, 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROMFPUCBQIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558284
Record name (2-tert-Butoxy-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid

CAS RN

120289-22-7
Record name (2-tert-Butoxy-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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